[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyllactic acid . It is a derivative of butyric acid with methyl, hydroxy, and oxo substituents at the 2-, 2-, and 3-positions respectively . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyllactic acid typically involves the reaction of pyruvic acid with acetaldehyde in the presence of a base. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of 2-acetyllactic acid may involve fermentation processes using specific bacterial strains that can produce the compound from glucose or other carbohydrates. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-acetyllactic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Acetoacetic acid.
Reduction: 2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-acetyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in certain biochemical pathways in organisms such as mice.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-acetyllactic acid involves its role as a metabolite in biochemical pathways. It acts as a substrate for enzymes that catalyze its conversion to other compounds. The molecular targets and pathways involved include its interaction with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, which play crucial roles in energy metabolism.
Comparison with Similar Compounds
- 2-hydroxybutanoic acid
- Acetoacetic acid
- Lactic acid
Comparison: 2-acetyllactic acid is unique due to its specific substituents at the 2-, 2-, and 3-positions, which confer distinct chemical properties compared to similar compounds. For example, while lactic acid has a single hydroxy group, 2-acetyllactic acid has additional methyl and oxo groups, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.